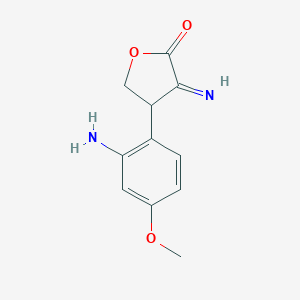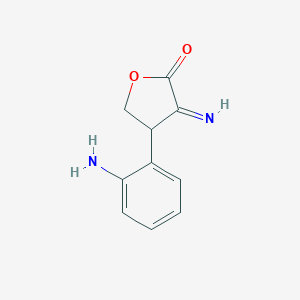![molecular formula C11H13N5O B292443 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one, also known as PP1, is a potent and selective inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1994 by researchers at Pfizer and has since been widely used in scientific research to study the role of Src kinases in various cellular processes.
Wirkmechanismus
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one works by binding to the ATP-binding pocket of Src kinases, thereby preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are activated by Src kinases.
Biochemical and Physiological Effects:
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth, migration, and invasion, as well as the induction of apoptosis in cancer cells. It has also been shown to regulate the expression of various genes involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one as a research tool is its high selectivity for Src kinases, which allows researchers to specifically target these kinases without affecting other signaling pathways. However, one limitation of 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one is its relatively low potency, which can make it difficult to achieve complete inhibition of Src kinases in some experimental systems.
Zukünftige Richtungen
There are several potential future directions for research involving 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one. One area of interest is the development of more potent and selective inhibitors of Src kinases, which could be used to further elucidate the role of these kinases in cancer and other diseases. Another area of interest is the use of 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one and other Src kinase inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness in treating cancer. Finally, 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one and other Src kinase inhibitors could be used to develop new diagnostic and prognostic tools for cancer, based on the expression levels of Src kinases in tumor cells.
Synthesemethoden
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one can be synthesized through a multi-step process starting from 2,4-dichloropyrimidine. The first step involves the reaction of 2,4-dichloropyrimidine with piperidine to form 2-piperidinylpyrimidine. This intermediate is then reacted with 2-amino-6-methylpyrimidin-4-one to form 2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one.
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one has been extensively used in scientific research to study the role of Src kinases in various cellular processes, including cell growth, differentiation, adhesion, and migration. It has also been used to study the role of Src kinases in cancer development and progression.
Eigenschaften
Molekularformel |
C11H13N5O |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N5O/c17-10-8-6-12-11(15-9(8)13-7-14-10)16-4-2-1-3-5-16/h6-7H,1-5H2,(H,12,13,14,15,17) |
InChI-Schlüssel |
QFDVUJVUVZNSQZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC=C3C(=NC=NC3=O)N2 |
SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O |
Kanonische SMILES |
C1CCN(CC1)C2=NC=C3C(=NC=NC3=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)



![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292373.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292376.png)
![7-chloro-2,3,4-triphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292382.png)
![7-chloro-2-(3-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292383.png)